1-Decanoylbenzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanoylbenzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. The addition of a decanoyl group to benzotriazole enhances its chemical properties and potential applications. This compound is of interest due to its unique reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
1-Decanoylbenzotriazole can be synthesized through several methods. One common synthetic route involves the acylation of benzotriazole with decanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
1-Decanoylbenzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety in this compound can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decanoic acid, while reduction could produce decanol .
Wissenschaftliche Forschungsanwendungen
1-Decanoylbenzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In industrial applications, this compound is used as a corrosion inhibitor and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1-decanoylbenzotriazole involves its interaction with molecular targets such as enzymes and metal ions. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit enzymatic activity or alter protein function . Additionally, the decanoyl group can interact with hydrophobic regions of proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
1-Decanoylbenzotriazole can be compared with other benzotriazole derivatives such as:
1-Benzoylbenzotriazole: Similar in structure but with a benzoyl group instead of a decanoyl group.
1-Acetylbenzotriazole: Contains an acetyl group and is used in different chemical reactions and applications compared to this compound.
1-Butanoylbenzotriazole: Features a butanoyl group and has distinct properties and uses in chemical research.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific hydrophobic properties and reactivity that are not present in shorter-chain derivatives .
Eigenschaften
Molekularformel |
C16H23N3O |
---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
1-(benzotriazol-1-yl)decan-1-one |
InChI |
InChI=1S/C16H23N3O/c1-2-3-4-5-6-7-8-13-16(20)19-15-12-10-9-11-14(15)17-18-19/h9-12H,2-8,13H2,1H3 |
InChI-Schlüssel |
CWLPXIHPMUOLSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N1C2=CC=CC=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.